1-Dodecanol, 2-hexyl-
Description
Foundational Significance within Branched Fatty Alcohol Chemistry
The importance of 1-Dodecanol (B7769020), 2-hexyl- is fundamentally linked to its identity as a Guerbet alcohol. Guerbet alcohols are a class of β-branched primary alcohols that possess distinct properties due to their molecular architecture. scientificspectator.com Unlike their linear counterparts, the branching in Guerbet alcohols disrupts crystal lattice formation, leading to significantly lower melting points and excellent fluidity, even at low temperatures. rsc.orgresearchgate.net For instance, while a linear C18 alcohol like 1-octadecanol is a waxy solid at room temperature, 1-Dodecanol, 2-hexyl- remains a liquid. thegoodscentscompany.com
This branching also ensures that the hydroxyl group remains primary, preserving its reactivity for subsequent chemical modifications such as esterification, ethoxylation, and propoxylation. scientificspectator.comthegoodscentscompany.com The saturated nature of its hydrocarbon chain imparts considerable oxidative and thermal stability, preventing rancidity and color degradation at elevated temperatures. scientificspectator.com These foundational properties make 1-Dodecanol, 2-hexyl- and other Guerbet alcohols valuable as high-purity, regiospecific branched compounds for introducing liquidity and lubrication into various formulations. scientificspectator.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₃₈O | cymitquimica.com |
| Molecular Weight | 270.50 g/mol | cymitquimica.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.comnih.gov |
| Melting Point | -21 to -15 °C | sigmaaldrich.com |
| Boiling Point | 193-197 °C at 33 mmHg | sigmaaldrich.com |
| Density | 0.836 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.449 | sigmaaldrich.com |
Multidisciplinary Research Trajectories and Academic Relevance
The unique properties of 1-Dodecanol, 2-hexyl- have spurred research across multiple disciplines. Its academic relevance is demonstrated by its use as a tool and subject of study in fields ranging from analytical chemistry to materials science and biology.
Analytical and Separation Science: Researchers have employed 2-hexyl-1-decanol (B30547) as an organic solvent in advanced extraction techniques. Specifically, it has been used in parallel artificial liquid membrane extraction (PALME) to isolate non-polar acidic drugs from human plasma, highlighting its utility in bioanalytical sample preparation. chemicalbook.com
Materials Science and Industrial Chemistry: As a high-performance chemical intermediate, it serves as a base for synthesizing various derivatives. thegoodscentscompany.com Its low melting point and excellent solvency make it a key component in the formulation of lubricants and plasticizers. rsc.orgaocs.org Furthermore, its derivatives, such as esters, are investigated for their potential as biolubricants, leveraging the compound's inherent thermal stability. researchgate.net It is also used as a solvent for colors on glassware and in the synthesis of specialty surfactants. scientificspectator.comguidechem.com
Cosmetic and Pharmaceutical Science: In cosmetics, 1-Dodecanol, 2-hexyl- functions as an emollient, solvent, and skin-conditioning agent due to its liquidity and low irritation potential. scientificspectator.comnih.gov It is a common ingredient in skin-care products. Its use in pharmaceutical preparations is also noted, where it can be isolated from natural sources like Lonicera japonica Thunb (Japanese honeysuckle). boyang-chemical.com
Fuel and Energy Research: There is growing interest in Guerbet alcohols as potential biofuels or fuel additives. rsc.org Research has suggested that 2-Hexyl-1-decanol could act as an octane (B31449) booster, potentially extending the knock limit of gasoline. guidechem.com
Biological and Agricultural Research: 2-Hexyl-1-decanol has been identified as a constituent of essential oils from various plants, such as the roots of Adiantum flabellulatum. sigmaaldrich.comchemicalbook.com Studies have explored its biological activities, including potential herbicidal properties against species like Amaranthus retroflexus. guidechem.com In entomology, research has shown that it binds strongly to an odorant-binding protein in the natural predator Chrysopa pallens, indicating its relevance in studying insect chemical ecology.
Historical Context of Synthesis and Early Research Milestones
The synthesis of 1-Dodecanol, 2-hexyl- is a direct application of the Guerbet reaction, a process discovered by Marcel Guerbet in the late 19th century. wikipedia.orgscientificspectator.com The reaction is a base-catalyzed self-condensation of primary alcohols at elevated temperatures to produce a β-alkylated dimer alcohol with double the carbon count, releasing one molecule of water. google.comaocs.org The original reaction reported in 1899 involved the conversion of n-butanol to 2-ethylhexanol. wikipedia.org
Dehydrogenation: The primary alcohol is oxidized to an aldehyde.
Aldol (B89426) Condensation: Two aldehyde molecules undergo an aldol condensation.
Dehydration: The resulting aldol product dehydrates to form an α,β-unsaturated aldehyde.
Hydrogenation: The unsaturated aldehyde is hydrogenated to yield the final branched primary alcohol. wikipedia.orgaocs.org
The synthesis of Guerbet alcohols from C₁₆-C₁₈ fatty alcohols was described in publications dating back to the 1950s. aocs.org For 1-Dodecanol, 2-hexyl-, a common synthesis route involves the dimerization of 1-octanol (B28484). The reaction requires a catalyst, typically an alkali metal hydroxide (B78521) like potassium hydroxide, often in combination with a hydrogenation catalyst such as nickel or copper-nickel. chemicalbook.comchemicalbook.com The reaction is conducted at high temperatures (e.g., 190-225 °C) under an inert atmosphere to drive the reaction forward by removing the water produced. chemicalbook.com
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | 1-Octanol | chemicalbook.com |
| Catalyst System | Potassium hydroxide (base) and a copper-nickel catalyst | chemicalbook.com |
| Temperature | 190-225 °C (reflux) | chemicalbook.com |
| Atmosphere | Nitrogen flow | chemicalbook.com |
| Reaction Time | Approximately 8 hours | chemicalbook.com |
| Major Product | 2-hexyl-1-decanol | chemicalbook.com |
Early research focused on optimizing these reaction conditions to improve yield and purity by minimizing side reactions like the Cannizzaro reaction, which produces carboxylate salts. chemicalbook.comscientificspectator.com Post-reaction purification steps, including filtration and vacuum distillation, are typically necessary to remove unreacted starting material, catalysts, and byproducts. scientificspectator.comguidechem.com While the fundamental chemistry has been known for over a century, the application of these materials in high-performance products is a more recent development, driven by the demand for stable, liquid, and functional branched molecules. scientificspectator.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-3-5-7-9-10-11-12-14-16-18(17-19)15-13-8-6-4-2/h18-19H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMOHMWAXGSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888838 | |
| Record name | 1-Dodecanol, 2-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Dodecanol, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
110225-00-8 | |
| Record name | 2-Hexyl-1-dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110225-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hexyldodecanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110225008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanol, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanol, 2-hexyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-dodecanol,2-hexyl- | |
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| Record name | 2-HEXYLDODECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6259U734 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Mechanistic Elucidation of 1 Dodecanol, 2 Hexyl
The Guerbet Reaction as a Primary Synthetic Route
The efficacy of the Guerbet reaction is critically dependent on the catalytic system, which must facilitate a multi-step sequence of dehydrogenation, condensation, dehydration, and hydrogenation. google.comrsc.org The choice of catalyst and reaction conditions directly influences the yield, selectivity, and purity of the final 1-Dodecanol (B7769020), 2-hexyl- product.
Both homogeneous and heterogeneous catalysts are employed in the Guerbet reaction. google.com
Homogeneous catalysts are molecularly dispersed in the reaction medium, offering high activity and selectivity under milder conditions. rsc.orgrsc.org These systems often feature transition metal complexes, with ruthenium and iridium being extensively studied. rsc.orgfrontiersin.org For instance, ruthenium-pincer complexes have demonstrated efficiency in converting ethanol (B145695) to n-butanol, a related Guerbet reaction, highlighting the potential of these catalysts for C-C bond formation. rsc.org Similarly, rhodium-phosphine complexes have been used to promote the reaction, converting lower alcohols into higher ones. aocs.org While highly effective, a major drawback of homogeneous catalysts is the difficulty in separating them from the reaction products. frontiersin.org
Heterogeneous catalysts exist in a different phase from the reactants and are favored in industrial processes due to their ease of separation and recyclability. google.comfrontiersin.org For the synthesis of higher Guerbet alcohols like 1-Dodecanol, 2-hexyl-, heterogeneous catalysts are often preferred. google.com These typically consist of a metal component supported on a solid material. Common examples include:
Metal Oxides: Basic metal oxides like Magnesium Oxide (MgO) and mixed oxides such as Mg-Al systems derived from hydrotalcite are effective due to their acid-base properties, which are crucial for the condensation and dehydration steps. frontiersin.orgscispace.commdpi.com
Supported Metals: Transition metals like nickel and copper are widely used for their dehydrogenation/hydrogenation activity. acs.org They are often supported on materials like silica (B1680970), alumina, or hydrotalcite. chemicalbook.comgoogle.com For example, a copper-nickel catalyst on a hydrotalcite support has been shown to be effective in the synthesis of 2-hexyl-1-decanol (B30547) from 1-octanol (B28484). chemicalbook.com
Comparison of Catalyst Types in Guerbet Reactions
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Ruthenium-pincer complexes, Iridium-phosphine complexes rsc.org | High activity and selectivity, Milder reaction conditions rsc.orgrsc.org | Difficult to separate from product, Potential for catalyst decomposition frontiersin.orglboro.ac.uk |
| Heterogeneous | Ni/MgO/SiO₂, Cu-Ni on hydrotalcite, Mg-Al mixed oxides chemicalbook.comgoogle.comfrontiersin.org | Easy separation and recyclability, Structural stability at high temperatures google.comfrontiersin.org | Often require harsher reaction conditions (higher temperatures) taylorandfrancis.com |
The Guerbet reaction is not effectively catalyzed by the metal component alone; it requires the presence of a base. wikipedia.org Therefore, the catalytic system is typically composed of a primary catalyst or co-catalyst and an alkaline promoter. google.com
Co-catalysts are primarily transition metals that facilitate the dehydrogenation and hydrogenation steps. wikipedia.org For the production of 1-Dodecanol, 2-hexyl-, nickel is a classic and effective co-catalyst. chemicalbook.com Copper-based catalysts, often in combination with nickel, are also widely employed. guidechem.comepo.org These metals function as hydrogen transfer agents, temporarily holding the hydrogen produced during the initial alcohol dehydrogenation and donating it back in the final hydrogenation step. frontiersin.org The combination of a basic promoter and a hydrogenation/dehydrogenation metal co-catalyst creates the multi-functional system required for the Guerbet reaction cascade. rsc.org
A significant focus of research has been the optimization of the Guerbet reaction to maximize the selectivity and yield of the desired branched alcohol, thereby minimizing the formation of by-products such as aldehydes, carboxylic acids, and ethers. google.com
Key strategies for improving performance include:
Catalyst Composition: The ratio of metals in bimetallic catalysts can be tuned for optimal performance. For instance, a copper-nickel catalyst with a specific Cu/Ni weight ratio supported on silica has been shown to yield 2-octyl-1-dodecanol at 88.2% with 94.2% selectivity. epo.org Another unsupported copper-nickel catalyst provided an 85.6% yield and 93.8% selectivity.
Control of Reaction Conditions: Temperature and pressure are crucial variables. The reaction is typically conducted at elevated temperatures (220-250 °C) to drive the endothermic dehydrogenation step. epo.org Continuous removal of water, a by-product, is also essential to shift the reaction equilibrium towards the product. chemicalbook.comchemicalbook.com
Catalyst Concentration: The amount of alkaline promoter must be carefully controlled. Using less than 3 mole percent of a strong alkali hydroxide (B78521) like KOH has been shown to result in selectivities up to 91%. rsc.org While higher catalyst concentrations can increase the reaction rate, they also tend to promote the formation of unwanted by-products. rsc.orggoogle.com
Reported Yields for Guerbet Alcohols with Different Catalytic Systems
| Starting Alcohol(s) | Product | Catalytic System | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Octanol & 1-Decanol | 2-Hexyl-1-dodecanol (B1181050) | KOH, Nickel | 230-250 | >90 | N/A | chemicalbook.com |
| 1-Octanol | 2-Hexyl-1-decanol | KOH, Cu-Ni on hydrotalcite | 195-225 | 83.4 (Product in mixture) | N/A | chemicalbook.com |
| 1-Decanol | 2-Octyl-1-dodecanol | KOH, Cu/Ni on Silica | 220 | 88.2 | 94.2 | epo.org |
| 1-Decanol | 2-Octyl-1-dodecanol | KOH, unsupported Cu-Ni | 220 | 85.6 | 93.8 | epo.org |
The generally accepted mechanism for the Guerbet reaction is a four-step tandem sequence that occurs within a single pot. wikipedia.orgrsc.orgaocs.org This complex process requires a catalyst with both basic and redox (dehydrogenation/hydrogenation) functionalities. rsc.org
The four key steps are:
Dehydrogenation: The starting alcohol is oxidized to its corresponding aldehyde intermediate. wikipedia.orgcore.ac.uk
Aldol (B89426) Condensation: Two molecules of the aldehyde, catalyzed by the base, undergo an aldol condensation to form a β-hydroxy aldehyde. wikipedia.org
Dehydration: The β-hydroxy aldehyde readily eliminates a molecule of water to form an α,β-unsaturated aldehyde. core.ac.ukresearchgate.net
Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated to the final saturated branched alcohol. wikipedia.orgcore.ac.uk
The initial step of the Guerbet reaction is the dehydrogenation of the primary alcohol to form an aldehyde. aocs.orgcore.ac.uk For the synthesis of 1-Dodecanol, 2-hexyl- from 1-octanol, this first step involves the conversion of 1-octanol to octanal.
R-CH₂OH ⇌ R-CHO + H₂
The primary intermediate formed is the aldehyde (e.g., octanal). This aldehyde is highly reactive under the basic conditions and quickly proceeds to the next step, the aldol condensation. frontiersin.org The subsequent intermediates in the pathway are the β-hydroxy aldehyde and the α,β-unsaturated aldehyde (e.g., 2-hexyl-2-decenal) before the final hydrogenation yields the target 1-Dodecanol, 2-hexyl-. chemicalbook.comaocs.org The presence of these aldehyde intermediates has been confirmed in reaction mixtures, supporting the proposed mechanistic pathway. core.ac.uk
Detailed Reaction Mechanism Analysis
Aldol Condensation Kinetics and Stereochemistry
The aldol condensation is a critical carbon-carbon bond-forming step in the synthesis of 1-Dodecanol, 2-hexyl-. This reaction involves the nucleophilic addition of an enolate, formed from one aldehyde molecule, to the carbonyl group of a second aldehyde molecule. wikipedia.org In the context of the Guerbet reaction, the aldehydes are formed in situ from the corresponding primary alcohols. wikipedia.org
The kinetics of aldol condensation are influenced by several factors. Studies on aliphatic aldehydes have shown that the reaction rate can be second-order with respect to the aldehyde concentration under certain conditions, indicating that the carbon-carbon bond formation is the rate-limiting step. oberlin.edu The rate constants for the acid-catalyzed aldol condensation of linear aliphatic aldehydes (C2-C8) have been observed to generally decrease as the carbon chain length increases, with the exception of acetaldehyde. oberlin.eduresearchgate.net
The stereochemistry of the aldol condensation can lead to the formation of different stereoisomers of the final 2-hexyl-1-dodecanol product. The creation of a new chiral center at the β-position during the aldol addition can result in various diastereomers, although the high temperatures often employed in the Guerbet reaction may favor the thermodynamically more stable products and potentially reduce stereoselectivity.
Table 1: Factors Influencing Aldol Condensation Kinetics
| Factor | Influence on Reaction Rate |
| Aldehyde Concentration | The reaction rate is often proportional to the concentration of the aldehyde. core.ac.uk |
| Catalyst Basicity | Stronger bases generally accelerate the enolate formation and subsequent condensation. google.comgoogle.com |
| Temperature | Higher temperatures typically increase the reaction rate, but can also lead to side reactions. core.ac.ukrsc.org |
| Solvent | The polarity and protic nature of the solvent can affect the stability of the intermediates and transition states. |
Dehydration Pathways and By-product Formation
Following the aldol addition, the resulting β-hydroxy aldehyde undergoes dehydration to form an α,β-unsaturated aldehyde. This elimination of a water molecule is a crucial step and is typically catalyzed by either acidic or basic sites on the catalyst. researchgate.net In base-catalyzed dehydration, an enolate is formed which then eliminates the hydroxide ion in an E1cB mechanism. wikipedia.org
The primary by-products in the Guerbet synthesis of 1-Dodecanol, 2-hexyl- often arise from competing side reactions. One significant side reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form a primary alcohol and a carboxylic acid. wikipedia.org This is particularly prevalent under strongly basic conditions. Another potential side reaction is the Tishchenko reaction, which also involves aldehyde disproportionation to form an ester. wikipedia.org Incomplete hydrogenation can also lead to the presence of unsaturated aldehydes or alcohols in the final product mixture. core.ac.uk Furthermore, over-condensation can result in the formation of higher molecular weight Guerbet alcohols, such as C24 products from the further reaction of 2-hexyl-1-decanol. chemicalbook.com
A study on the dehydration of fatty alcohols using trifluoromethanesulfonic acid as a catalyst showed that the process, while effective in producing olefins, can also lead to the formation of ether by-products. google.com Research on the etherification and dehydration of 1-dodecanol over tungstated zirconia has shown that unimolecular dehydration to form alkenes is a competing reaction to the desired bimolecular etherification. escholarship.orgresearchgate.net
Hydrogenation Processes and Final Product Formation
The final step in the synthesis of 1-Dodecanol, 2-hexyl- is the hydrogenation of the α,β-unsaturated aldehyde intermediate. This step requires a catalyst with hydrogenation activity, typically a transition metal such as nickel, copper, palladium, or iridium. aocs.orggoogle.commdpi.com The hydrogenation process saturates the carbon-carbon double bond and reduces the aldehyde group to a primary alcohol, yielding the final 2-hexyl-1-dodecanol. vulcanchem.com
The efficiency and selectivity of the hydrogenation step are critical for achieving a high yield of the desired product. Inadequate hydrogenation can leave residual unsaturated intermediates, while overly aggressive hydrogenation could potentially lead to the formation of alkanes. mdpi.com For instance, studies on the hydrogenation of dodecanoic acid have shown that under certain conditions, dodecane (B42187) can be formed as a by-product alongside dodecanol (B89629). mdpi.combcrec.id The choice of catalyst and reaction conditions plays a pivotal role in steering the reaction towards the desired alcohol. For example, an Ir/Nb₂O₅ catalyst has been shown to be effective for the selective hydrogenation of dodecanoic acid to dodecanol. mdpi.com Bimetallic catalysts, such as Ni-Sn supported on TiO₂, have also demonstrated high selectivity for the hydrogenation of fatty acids to their corresponding alcohols. bcrec.id
Mechanistic studies suggest that the hydrogenation can proceed via transfer hydrogenation, where the alcohol reactant itself serves as the hydrogen donor. rsc.org The absence of detectable unsaturated intermediates in some studies suggests that the hydrogenation step is fast relative to the preceding condensation steps. rsc.org
Process Parameters and Reaction Engineering for Enhanced Synthesis
The optimization of process parameters and reactor design is crucial for maximizing the yield and efficiency of 1-Dodecanol, 2-hexyl- synthesis.
Temperature Regimes and Their Influence on Reaction Efficiency
Temperature is a critical parameter in the Guerbet reaction. Generally, higher temperatures increase the reaction rate. core.ac.uk However, an optimal temperature range exists to balance reaction kinetics with catalyst stability and by-product formation. Historical patent literature documents the synthesis of 2-hexyl-1-dodecanol at temperatures between 230 and 250°C. chemicalbook.com Another example shows the reaction being conducted at temperatures up to 225°C. chemicalbook.com
Table 2: Effect of Temperature on Guerbet Reaction for Ethanol to 1-Butanol (B46404)
| Temperature (°C) | Ethanol Conversion (%) | 1-Butanol Selectivity (%) |
| 300 | Varies with time on stream | - |
| 320 | ~14 (stable) | ~71 (stable) |
| 360 | Varies with time on stream | Lower than at 320°C |
| Data from a study on CuNi-PMO catalyst in a continuous flow reactor. mdpi.com |
Pressure Effects and Atmospheric Control
The Guerbet reaction can be carried out at atmospheric or elevated pressures. google.comgoogle.com Higher pressures can be beneficial, particularly when using lower boiling point alcohols, as it allows for higher reaction temperatures. google.com For the synthesis of Guerbet alcohols, pressures up to 10 or even 20 bar are sometimes used. google.comgoogle.com In some processes, the reaction is conducted under an inert atmosphere, such as nitrogen, to prevent oxidation and the formation of unwanted by-products like carboxylic acids. guidechem.com
Pressure can also influence catalyst performance and stability. For the Guerbet coupling of ethanol, increasing the pressure from atmospheric to 7 MPa significantly reduced the time required to reach a stable catalytic regime. mdpi.com The reaction is often performed in the liquid phase, which can be a gas-liquid system where some reactants and the water by-product are in the gas phase. google.comgoogle.com
Residence Time and Reactor Design Considerations
The residence time, or the amount of time the reactants spend in the reactor, is a key parameter in continuous flow systems. It directly impacts conversion and product distribution. For the Guerbet reaction, the residence time needs to be optimized to allow for the completion of all the reaction steps without promoting the formation of by-products from extended reaction times.
The design of the reactor is also critical for efficient synthesis. Both batch and continuous reactors are used. mdpi.comresearchgate.net In batch reactors, the accumulation of water can have a negative impact on the reaction progress, necessitating its removal, often by distillation. chemicalbook.comgoogle.com Continuous packed-bed catalytic reactors are also employed, especially for larger-scale production. osti.gov These reactors can be designed to facilitate in-situ water removal, which can enhance conversion and yield. osti.gov A two-dimensional axisymmetric, non-isothermal packed-bed reactor model has been developed to optimize reactor geometry and control parameters for the conversion of ethanol to higher alcohols. osti.gov The choice of reactor configuration, such as a continuously-stirred tank reactor (CSTR), can also be used for mechanistic studies of homogeneous catalysts. rsc.org
Alternative and Emerging Synthetic Strategies
The synthesis of 2-hexyl-1-dodecanol, a C18 Guerbet alcohol, has traditionally been centered around the Guerbet condensation of 1-nonanol. However, the demand for more controlled and efficient production has spurred the development of alternative synthetic pathways. These emerging strategies often focus on different starting materials and catalytic systems to circumvent some of the limitations of the classical Guerbet reaction, such as the high temperatures required and the generation of by-products.
Hydrogenation of Fatty Acid Esters
A prominent alternative route for the synthesis of 2-hexyl-1-dodecanol involves the hydrogenation of corresponding fatty acid esters, specifically esters of 2-hexyldecanoic acid. This two-step approach first involves the synthesis of the C18 branched-chain fatty acid or its ester, which is then reduced to the target alcohol. This method can offer better control over the final product structure.
The hydrogenation of fatty acid methyl esters (FAMEs) to fatty alcohols is a well-established industrial process, and its principles are applicable here. For the production of 2-hexyl-1-dodecanol, the process would start with methyl 2-hexyldecanoate. The key to this process lies in the selection of a suitable catalyst that can efficiently reduce the ester group to a hydroxyl group without causing unwanted side reactions.
Catalytic Systems and Reaction Conditions:
High-pressure hydrogenation over heterogeneous catalysts is the most common method. The choice of catalyst is critical for achieving high yields and selectivity.
Copper-based catalysts: Copper chromite has historically been a workhorse catalyst for fatty acid ester hydrogenation. Modern iterations include promoted copper catalysts that offer improved activity and stability. For instance, a bimetallic catalyst system, such as Cu-Zn, has been shown to be effective for the hydrogenation of fatty acid esters under high pressure.
Precious metal catalysts: Ruthenium-based catalysts, often supported on materials like carbon or alumina, are also highly effective. For example, a Ru-Sn/Al2O3 catalyst has demonstrated high selectivity for the conversion of fatty acid esters to alcohols. These catalysts can often operate under milder conditions than copper-based systems.
The reaction is typically carried out in a slurry or fixed-bed reactor at elevated temperatures and pressures. The general conditions for the hydrogenation of a branched-chain fatty acid ester like methyl 2-hexyldecanoate are summarized in the table below.
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Substrate | Product | Reference |
| Copper-Zinc Oxide | - | 200-300 | 150-250 | Methyl 2-hexyldecanoate | 2-Hexyl-1-dodecanol | Inferred from general fatty ester hydrogenation processes |
| Ruthenium-Tin | Alumina (Al2O3) | 180-250 | 100-200 | Methyl 2-hexyldecanoate | 2-Hexyl-1-dodecanol | Inferred from general fatty ester hydrogenation processes |
The data in this table is representative of typical conditions for the hydrogenation of long-chain fatty acid esters to their corresponding alcohols and is extrapolated for the specific case of 2-hexyl-1-dodecanol.
Other Catalytic and Non-Catalytic Approaches
Beyond the hydrogenation of pre-formed fatty acid esters, other innovative catalytic strategies are being explored to synthesize 2-hexyl-1-dodecanol. These methods aim to improve atom economy and reduce the number of synthetic steps.
Tandem Catalytic Systems: One emerging area is the use of tandem catalytic systems that can perform multiple reaction steps in a single pot. For the synthesis of Guerbet alcohols, this could involve a catalyst that facilitates both the initial dehydrogenation of the starting alcohol and the subsequent aldol condensation and hydrogenation steps. Homogeneous catalysts based on iridium or ruthenium complexes with specific pincer ligands have shown promise in this area for the Guerbet reaction of various alcohols. While specific application to 1-nonanol for 2-hexyl-1-dodecanol synthesis is a subject of ongoing research, the principles are directly applicable.
Hydroformylation-Based Routes: An alternative, though less direct, route could involve the hydroformylation of a suitable long-chain branched alkene. For instance, the hydroformylation of an alkene such as 2-hexyldec-1-ene would yield a mixture of aldehydes, including 2-hexyl-dodecanal. Subsequent hydrogenation of this aldehyde would produce 2-hexyl-1-dodecanol. This pathway's viability is highly dependent on the availability and cost of the starting alkene.
Advanced Purification and Isolation Techniques for High-Purity 1-Dodecanol, 2-hexyl-
The crude product from any synthetic route, whether the classic Guerbet reaction or an alternative method, will contain a mixture of the desired 2-hexyl-1-dodecanol, unreacted starting materials, and various by-products. Achieving the high purity required for many applications necessitates advanced purification and isolation techniques.
Fractional Vacuum Distillation:
The primary method for purifying Guerbet alcohols is fractional distillation under reduced pressure. Due to their high boiling points and potential for thermal degradation, distillation at atmospheric pressure is not feasible. By reducing the pressure, the boiling point is lowered, allowing for separation without decomposition.
A typical multi-stage distillation column can be used to separate 2-hexyl-1-dodecanol from lighter components (unreacted 1-nonanol) and heavier by-products. The efficiency of the separation is dependent on the column's theoretical plates and the reflux ratio.
| Property | Value |
| Boiling Point of 2-Hexyl-1-dodecanol | Approx. 330-340 °C (at atmospheric pressure) |
| Typical Distillation Pressure | 1-10 mbar |
| Expected Purity after Distillation | > 99% |
Other Purification Methods:
While fractional distillation is the industrial standard, other techniques can be employed, particularly for achieving ultra-high purity for specialized applications.
Chromatographic Methods: Preparative liquid chromatography can be used to isolate 2-hexyl-1-dodecanol from closely related isomers or other impurities that are difficult to separate by distillation. However, this method is generally more expensive and less scalable than distillation.
Crystallization: For some long-chain alcohols, fractional crystallization at low temperatures can be an effective purification method. The viability of this technique for 2-hexyl-1-dodecanol would depend on its melting point and the nature of the impurities present.
The selection of the purification strategy is ultimately a balance between the desired purity level, the scale of production, and economic considerations. For most commercial grades of 2-hexyl-1-dodecanol, fractional vacuum distillation provides a robust and cost-effective solution.
Chemical Reactivity and Derivatization Chemistry of 1 Dodecanol, 2 Hexyl
Oxidative Transformations and Functional Group Interconversions
The primary alcohol group of 1-Dodecanol (B7769020), 2-hexyl- can undergo oxidation to form either aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent employed. vulcanchem.com
Selective Oxidation to Aldehydes
The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. For branched primary alcohols like 1-Dodecanol, 2-hexyl-, this can be achieved using various modern catalytic systems that offer high selectivity and efficiency.
Recent research has highlighted several effective methods for this conversion:
TEMPO-based Catalysis: Catalyst systems involving 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a co-catalyst are widely used for the aerobic oxidation of primary alcohols. For instance, a combination of (MeObpy)CuOTf and ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) can efficiently oxidize a range of primary alcohols to aldehydes using ambient air as the oxidant at room temperature. organic-chemistry.org Another system pairs Fe(NO₃)₃·9H₂O with 9-azabicyclo[3.3.1]nonan-N-oxyl for aerobic oxidation. organic-chemistry.org
Metal-Free Oxidation: An efficient metal-free oxidation method utilizes DMSO in the presence of H₂SO₄ to convert benzylic alcohols to aromatic aldehydes with excellent yields and short reaction times. organic-chemistry.org
Electrochemical Oxidation: A continuous-flow electrochemical reactor using a carbon anode can directly oxidize alcohols to aldehydes without external oxidants, mediators, or additives. nih.gov This method demonstrates good functional group tolerance and high efficiency. nih.gov
Deep Eutectic Solvent (DES) Surfactants: A novel approach employs a deep eutectic solvent-based surfactant, FeCl₃/BHDC, as a catalyst for the selective and rapid oxidation of alcohols to aldehydes using hydrogen peroxide. frontiersin.org This method offers very short reaction times, ranging from 2 to 15 minutes, with good to excellent yields. frontiersin.org
These methods provide greener and more selective alternatives to traditional oxidizing agents. The choice of catalyst and reaction conditions is critical to prevent over-oxidation to the carboxylic acid.
Complete Oxidation to Carboxylic Acids
For the complete oxidation of 1-Dodecanol, 2-hexyl- to its corresponding carboxylic acid, 2-hexyldodecanoic acid, stronger oxidizing agents or more vigorous reaction conditions are necessary.
Common and effective methods for this transformation include:
Chromium-Based Reagents: A classic method involves heating the alcohol under reflux with an excess of potassium dichromate(VI) solution in the presence of dilute sulfuric acid. libretexts.org The simplified equation for this reaction is: RCH₂OH + 2[O] → RCOOH + H₂O libretexts.org The complete ionic equation is: 3RCH₂OH + 2Cr₂O₇²⁻ + 16H⁺ → 3RCOOH + 4Cr³⁺ + 11H₂O libretexts.org A catalytic amount of CrO₃ (1-2 mol%) with periodic acid (H₅IO₆) in wet acetonitrile (B52724) also provides excellent yields of carboxylic acids from primary alcohols. organic-chemistry.org
Potassium Permanganate (B83412): Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can convert primary alcohols to carboxylic acids.
TEMPO-Catalyzed Oxidation: Under specific conditions, TEMPO-based systems can also achieve complete oxidation. For example, a catalytic amount of Fe(NO₃)₃·9H₂O, TEMPO, and an MCl salt can oxidize alcohols to carboxylic acids using pure O₂ or air as the oxidant at room temperature. organic-chemistry.org
Metal-Free Oxidation: A metal-free, chemoselective oxidation of primary alcohols to carboxylic acids can be achieved using 1-hydroxycyclohexyl phenyl ketone as the oxidant. organic-chemistry.org
Reductive Pathways for Alkane Formation
The hydroxyl group of 1-Dodecanol, 2-hexyl- can be removed through reduction to form the corresponding alkane, 5-hexyldodecane. This transformation typically involves a two-step process: conversion of the alcohol to a better leaving group, followed by reduction.
A common method for this reduction is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) after converting the alcohol to an alkyl halide or a tosylate.
Alternatively, reductive etherification processes, while focused on ether formation, demonstrate the potential for C-O bond cleavage and subsequent hydrogenation, which are fundamental steps in alkane formation. escholarship.orgosti.gov
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of 1-Dodecanol, 2-hexyl- is a poor leaving group (OH⁻) but can be protonated in the presence of a strong acid to form a good leaving group (H₂O). libretexts.org This allows for nucleophilic substitution reactions to occur, where the hydroxyl group is replaced by another functional group.
Formation of Alkyl Halides: 1-Dodecanol, 2-hexyl- can be converted to the corresponding alkyl halide by reaction with hydrogen halides (HCl, HBr, HI). libretexts.org As a primary alcohol, this reaction proceeds via an Sₙ2 mechanism. libretexts.org The reaction with thionyl chloride (SOCl₂) is another method to produce the corresponding alkyl chloride.
Other Nucleophilic Substitutions: The activated hydroxyl group can be displaced by a variety of nucleophiles, enabling the synthesis of a wide range of derivatives. The steric hindrance from the hexyl branch at the C-2 position can influence the rate of these Sₙ2 reactions.
Esterification Reactions for Diverse Ester Derivatives
1-Dodecanol, 2-hexyl- readily undergoes esterification with carboxylic acids or their derivatives to form a wide variety of esters. vulcanchem.com These esters often possess desirable properties for applications in cosmetics, plasticizers, and lubricants. thegoodscentscompany.comresearchgate.net
The general reaction for Fischer esterification is: R'COOH + RCH₂OH ⇌ R'COOCH₂R + H₂O
Catalysts: The reaction is typically catalyzed by strong acids such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. researchgate.netcsic.es Solid acid catalysts are also employed for easier separation and to enable continuous flow processes. csic.es
Reaction Conditions: Esterification is a reversible reaction. To drive the reaction towards the ester product, water is typically removed as it is formed, often by distillation. researchgate.net Reactions are often carried out at elevated temperatures. For example, the synthesis of di(2-ethylhexyl) dodecanedioate (B1236620) is conducted at 120-130 °C for 4 hours. researchgate.net
Research Findings: Studies have shown that esters derived from branched alcohols, like 1-Dodecanol, 2-hexyl-, can exhibit superior lubricating properties, such as lower pour points and better oxidation stability, compared to esters from linear alcohols. researchgate.net The branched structure of 1-Dodecanol, 2-hexyl- results in downstream products with unique functional characteristics. thegoodscentscompany.com
Ethoxylation and Propoxylation Reactions for Surfactant Development
1-Dodecanol, 2-hexyl- is an excellent base alcohol for ethoxylation and propoxylation, reactions that add ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) units to the alcohol, respectively. thegoodscentscompany.com These reactions are fundamental to the development of nonionic surfactants.
The general reactions are: RCH₂OH + n(C₂H₄O) → RCH₂O(CH₂CH₂O)ₙH (Ethoxylation) RCH₂OH + n(C₃H₆O) → RCH₂O(CH(CH₃)CH₂O)ₙH (Propoxylation)
Catalysis: These reactions are typically catalyzed by basic catalysts like sodium hydroxide (B78521), potassium hydroxide, or sodium methylate. google.comacs.org The choice of catalyst can significantly influence the molecular weight distribution of the resulting polyether chains. acs.org For sterically hindered alcohols like 1-Dodecanol, 2-hexyl-, specific catalyst concentrations may be required. google.com
Surfactant Properties: The resulting ethoxylates and propoxylates are amphiphilic molecules with a hydrophobic alkyl tail and a hydrophilic polyether head. The balance between the hydrophobic and hydrophilic portions, determined by the length of the alkyl chain and the number of EO/PO units, dictates the surfactant's properties, such as its surface tension reduction capabilities and micelle formation. nih.gov Sequenced propoxylation and ethoxylation of branched alcohols can yield innovative amphiphilic structures with unique interfacial activity. nih.gov The branched nature of 1-Dodecanol, 2-hexyl- leads to surfactants with distinct functional characteristics. thegoodscentscompany.com
Formation of Ethers and Related Branched Compounds
1-Dodecanol, 2-hexyl-, a C18 Guerbet alcohol, serves as a valuable precursor in the synthesis of long-chain branched ethers. These ethers are of significant interest for applications such as high-performance lubricants and diesel fuel additives due to their favorable properties like low pour points and high cetane numbers. escholarship.orgosti.gov The formation of ethers from 1-Dodecanol, 2-hexyl- typically proceeds via acid-catalyzed dehydration.
The etherification can result in either symmetrical ethers, through the reaction of two molecules of 1-Dodecanol, 2-hexyl-, or asymmetrical ethers, when it is reacted with a different alcohol. escholarship.org However, the bulky branched structure of 1-Dodecanol, 2-hexyl- (also referred to as 2-hexyldecanol in some literature) presents significant steric hindrance, which influences its reactivity and the types of products formed.
Research investigating the effect of alcohol structure on etherification kinetics over solid acid catalysts like tungstated zirconia has provided detailed insights. escholarship.orgosti.gov Studies show that the reactivity of Guerbet alcohols decreases as their bulkiness increases. For instance, in reactions involving 1-dodecanol and various Guerbet alcohols, the formation of symmetrical branched ethers from bulkier alcohols like 2-hexyldecanol (C16) was not observed. osti.gov This is attributed to steric effects that limit the formation of the C-O bond between two large branched molecules. escholarship.org
The choice of catalyst is crucial. Tungstated zirconia has been identified as a selective solid-acid catalyst for the liquid-phase etherification of long-chain alcohols, favoring ether formation over dehydration, especially at lower temperatures. osti.govresearchgate.net The mechanism is believed to involve the cooperation between Brønsted and Lewis acid sites on the catalyst surface, which promotes the bimolecular reaction required for etherification. researchgate.net
| Reactant(s) | Catalyst | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| 2-Hexyl-1-decanol (B30547) and 1-Dodecanol | Tungstated Zirconia (WOx/ZrO2) | 393 K (120 °C), 4 h | No symmetrical ether of 2-hexyl-1-decanol was formed. Asymmetrical ether formation with 1-dodecanol is possible, but reactivity is lower than smaller Guerbet alcohols. | escholarship.orgosti.gov |
| General Guerbet Alcohols (including C16 like 2-Hexyl-1-decanol) | Acid Catalyst | Liquid Phase | Etherification occurs via direct reaction of two alcohols or indirectly between an alcohol and an olefin. Branched alcohols are more selective towards olefin formation than linear alcohols. | rsc.orgresearchgate.net |
| 2-Hexyl-1-decanol | Tungstated Zirconia (WOx/ZrO2) | 393 K (120 °C) | When reacted alone (in the absence of another alcohol), 2-hexyl-1-decanol primarily undergoes unimolecular dehydration to form the corresponding alkene, with no symmetrical ether detected. | osti.gov |
Investigation of Reactivity in Complex Chemical Environments
The reactivity of 1-Dodecanol, 2-hexyl- is often studied within complex chemical matrices, reflecting its industrial synthesis and application environments. Its formation via the Guerbet reaction inherently involves a complex mixture. The synthesis typically involves the condensation of precursor alcohols, such as octanol (B41247) and decanol (B1663958), at high temperatures (230-250 °C) in the presence of a base like potassium hydroxide and a hydrogenation catalyst like nickel. chemicalbook.com In this environment, 1-Dodecanol, 2-hexyl- exists alongside unreacted starting materials, water, the catalyst system, and potential side-products from competing reactions like the Tishchenko or Cannizzaro reactions. wikipedia.org The Guerbet reaction itself can produce a mixture of different branched alcohols if the feedstock contains a variety of linear alcohols. google.com
In application-focused environments, such as cosmetic or pharmaceutical preparations, 1-Dodecanol, 2-hexyl- is valued for its properties as an emollient and solvent. google.comlookchem.com In these formulations, it is part of a complex mixture containing hydrocarbons, fatty acids, surfactants, and other active ingredients. google.com Its primary alcohol group retains the potential for reactions like esterification or etherification, although its stability is generally high under typical formulation conditions. google.com For example, it can be a reactant in the synthesis of esters for use as additives. google.com
The derivatization of 1-Dodecanol, 2-hexyl- highlights its reactivity in controlled, yet complex, synthetic environments. For instance, it can be converted to 2-hexyldecyl bromide using triphenylphosphine (B44618) and tetrabromomethane in dichloromethane. rsc.org This alkyl bromide is a useful intermediate for introducing the bulky 2-hexyldecyl group into other molecules, such as in the synthesis of polymers or specialized organic compounds. rsc.org Furthermore, 1-Dodecanol, 2-hexyl- can be reacted with sugars like D-glucopyranose to form alkyl glycosides, a class of non-ionic surfactants, demonstrating its reactivity in forming stable ether linkages under specific catalytic conditions. researchgate.net These derivatization reactions showcase the utility of the hydroxyl group in 1-Dodecanol, 2-hexyl- for creating more complex molecules with tailored properties.
Biological Activities and Mechanistic Understanding of 1 Dodecanol, 2 Hexyl in Biomedical and Agricultural Research
Antimicrobial Activity Studies
1-Dodecanol (B7769020), 2-hexyl- demonstrates notable antimicrobial properties, particularly against fungal pathogens. Its efficacy stems from its unique physicochemical characteristics that allow it to interact with microbial cell structures.
Research has identified 1-Dodecanol, 2-hexyl- as a compound with significant fungicidal properties. biosynth.com Studies have specifically highlighted its inhibitory effects against Candida glabrata, a yeast species that is a common cause of opportunistic fungal infections in humans. biosynth.comnih.gov When used as a cationic surfactant, 2-Hexyl-1-decanol (B30547), an alternative name for the compound, has been shown to effectively inhibit the growth of C. glabrata. biosynth.com The increasing resistance of C. glabrata to conventional antifungal drugs like azoles underscores the importance of investigating alternative agents such as 1-Dodecanol, 2-hexyl-. nih.govmdpi.com
The antimicrobial action of 1-Dodecanol, 2-hexyl- is largely attributed to its interaction with cell membranes. As a fatty alcohol, it possesses both hydrophilic and lipophilic properties, enabling it to integrate into the lipid bilayers of cell membranes. This integration can physically disrupt the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability. researchgate.net This disruption impairs essential membrane functions and can ultimately lead to cell death. While the precise molecular targets are not fully elucidated, it is believed that the compound interacts with both membrane lipids and proteins, altering their structure and function. Studies on similar long-chain alcohols have shown they can inhibit membrane-bound enzymes, such as ATPase, and that this effect is related to their concentration and chain length. ljmu.ac.uk
Cytotoxic Effects in In Vitro Research Models (e.g., B16 mouse melanoma cells)
In addition to its antimicrobial properties, 1-Dodecanol, 2-hexyl- has demonstrated cytotoxic activity in cancer cell line studies. Research has shown that this fatty alcohol can inhibit the growth of B16 mouse melanoma cells, suggesting potential applications in oncology research. biosynth.com Melanoma is recognized as a particularly aggressive form of skin cancer, often exhibiting resistance to standard chemotherapeutic agents, which drives the investigation into novel cytotoxic compounds. nih.gov The ability of 1-Dodecanol, 2-hexyl- to inhibit these cancer cells points to a potential mechanism that could be explored for developing new anti-melanoma strategies. biosynth.com
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1-Dodecanol, 2-hexyl- | B16 mouse melanoma cells | Inhibition of growth | biosynth.com |
Phytochemical Roles and Herbicidal Activity Research
1-Dodecanol, 2-hexyl- is a naturally occurring compound found in various plants and has been investigated for its phytotoxic and herbicidal potential.
1-Dodecanol, 2-hexyl- has been identified as a constituent of the essential oils and volatile organic compounds of several plant species. It is considered a rare biomass resource. guidechem.com Gas chromatography-mass spectrometry (GC-MS) analyses have detected its presence in plants such as Dialium guineense (Velvet Tamarind), Diospyros mespiliformis (African ebony), Gymnema sylvestre, and the marine algae Sargassum wightii. tandfonline.comsemanticscholar.orgphcogj.comcabidigitallibrary.org Its occurrence in these plant-derived oils suggests a role as a secondary metabolite. tandfonline.com
| Plant/Organism Source | Part Analyzed | Reference |
|---|---|---|
| Dialium guineense | Leaf essential oil | tandfonline.com |
| Diospyros mespiliformis | Not specified | semanticscholar.org |
| Gymnema sylvestre | Not specified | phcogj.com |
| Sargassum wightii | Methanol extract | cabidigitallibrary.org |
| Andrographis paniculata | Not specified | thepharmajournal.com |
Research has confirmed the herbicidal activity of 1-Dodecanol, 2-hexyl-. guidechem.com Laboratory studies using petri dish seed germination methods have demonstrated its efficacy against weeds like Amaranthus retroflexus (red-root pigweed). guidechem.com In these experiments, a specific dosage of the compound resulted in the complete inhibition of the weed's growth. guidechem.com Further investigation revealed a positive correlation between the concentration of 1-Dodecanol, 2-hexyl- and its herbicidal effect. guidechem.com This growth-inhibiting effect is characteristic of some allelopathic compounds found in nature, which can suppress the germination and growth of competing plants in their vicinity. researchgate.net
| Target Weed | Experimental Method | Observed Effect | Reference |
|---|---|---|---|
| Amaranthus retroflexus | Petri dish seed germination | Complete growth inhibition at 7.5 μL per dish | guidechem.com |
Antioxidant Properties in Biological Systems
Direct and comprehensive studies detailing the intrinsic antioxidant activity of pure 1-Dodecanol, 2-hexyl- are not extensively documented in current scientific literature. However, its presence as a constituent in various natural extracts known for their antioxidant potential suggests it may contribute to these effects. For instance, the compound has been identified in extracts from fresh water green macroalgae, which are recognized as a source of bioactive substances with antioxidant characteristics. phytojournal.com
While direct data is limited, research on structurally similar compounds provides insight into potential mechanisms. A notable analogue, 2-hexyl-1-decanol (a C16 Guerbet alcohol), has been reported to possess antioxidant activity. guidechem.com Studies on this related compound in zebrafish (Danio rerio) revealed complex, life-stage-dependent effects on oxidative stress biomarkers. In zebrafish embryos, 2-hexyl-1-decanol was found to significantly decrease the content of reactive oxygen species (ROS). Conversely, in adult fish, the same compound led to a significant increase in ROS levels. guidechem.com Furthermore, this analogue was shown to modulate the activity of key antioxidant enzymes. It inhibited superoxide (B77818) dismutase (SOD) and catalase (CAT) activity in embryos while inducing glutathione (B108866) peroxidase (GSH-Px) activity. guidechem.com These findings for a close structural relative suggest that 1-Dodecanol, 2-hexyl- might also interact with and modulate biological systems' oxidative balance, though specific research is required to confirm this.
Table 1: Effects of the Analogue 2-Hexyl-1-decanol on Oxidative Stress Markers in Zebrafish guidechem.com
| Organism Stage | Parameter | Observed Effect |
|---|---|---|
| Embryo | Reactive Oxygen Species (ROS) | Significantly decreased |
| Superoxide Dismutase (SOD) | Inhibited | |
| Catalase (CAT) | Inhibited | |
| Glutathione Peroxidase (GSH-Px) | Induced | |
| Adult Fish | Reactive Oxygen Species (ROS) | Significantly increased |
Other Emerging Biological Activities
Beyond potential antioxidant effects, 1-Dodecanol, 2-hexyl- and its close analogues have demonstrated a range of other biological activities with relevance to agricultural and biomedical research, particularly in antimicrobial and herbicidal applications.
Research has identified 1-Dodecanol, 2-hexyl- as a volatile organic compound (VOC) emitted by the microalga Chlorella vulgaris. ekb.eg The collective volatiles from this alga exhibited significant antifungal activity, inhibiting the growth of major plant pathogens, including Macrophomina phaseolina and Fusarium oxysporum. ekb.eg Similarly, the compound was detected in a hexane (B92381) extract from the yeast Hanseniaspora osmophila. nih.gov This extract was effective in inhibiting the mycelial growth of Botrytis cinerea, the causal agent of gray rot in crops like table grapes. nih.gov Although 1-Dodecanol, 2-hexyl- is one of many compounds in these bioactive extracts, its presence points to a potential role in the observed antifungal effects. ekb.egnih.gov
In addition to the C18 compound, its C16 analogue, 2-hexyl-1-decanol, has been investigated for specific agricultural applications. Studies have demonstrated its efficacy as a potent herbicidal agent against the weed Amaranthus retroflexus (redroot pigweed). guidechem.com In laboratory settings, application of this analogue resulted in the complete inhibition of the weed's growth, with effectiveness being concentration-dependent. guidechem.com This same analogue has also been reported to possess antibacterial properties. guidechem.com While some commercial sources suggest that 1-Dodecanol, 2-hexyl- itself has antimicrobial, insecticidal, and cytotoxic properties, detailed, peer-reviewed studies quantifying these effects are less common. However, the reported activity of its close structural relatives provides a strong basis for further investigation into these potential applications. guidechem.combiosynth.com
Table 2: Reported Antifungal and Herbicidal Activities of 1-Dodecanol, 2-hexyl- and Its Analogue
| Compound | Activity Type | Source/Target Organism | Research Finding | Reference |
|---|---|---|---|---|
| 1-Dodecanol, 2-hexyl- | Antifungal | Volatiles from Chlorella vulgaris against M. phaseolina & F. oxysporum | Identified as a component of VOCs that caused significant growth reduction of fungal pathogens. | ekb.eg |
| 1-Dodecanol, 2-hexyl- | Antifungal | Extract from Hanseniaspora osmophila against Botrytis cinerea | Detected in a yeast extract that inhibited mycelial growth of the fungus. | nih.gov |
| 2-Hexyl-1-decanol (Analogue) | Herbicidal | Amaranthus retroflexus (Redroot Pigweed) | Completely inhibited growth at a dosage of 7.5 μL per culture dish. | guidechem.com |
Functional Contributions and Advanced Applications of 1 Dodecanol, 2 Hexyl in Materials Science and Chemical Engineering
Research on 1-Dodecanol (B7769020), 2-hexyl- as a Versatile Chemical Intermediate
1-Dodecanol, 2-hexyl-, also known as 2-hexyldecanol, is a branched-chain fatty alcohol that serves as a crucial building block in the synthesis of a variety of specialty chemicals. atamanchemicals.compersistencemarketresearch.com Its unique molecular structure, characterized by a C16 backbone with a hydroxyl group on the first carbon and a hexyl branch on the second, imparts desirable properties such as high molecular weight, low volatility, and excellent solubility in organic solvents. atamanchemicals.compersistencemarketresearch.com These attributes make it an indispensable intermediate in the production of high-value materials for diverse industrial applications. persistencemarketresearch.comgiiresearch.com
Synthesis of Specialty Esters and Polyols for Polymer Applications
The hydroxyl functionality of 1-Dodecanol, 2-hexyl- makes it a prime candidate for esterification reactions to produce specialty esters. These esters are integral components in the formulation of polymers, where they can act as plasticizers to enhance flexibility and durability. persistencemarketresearch.comresearchandmarkets.com For instance, esters derived from 2-hexyldecanol are used in polyvinyl chloride (PVC) and other polymer formulations to improve their processing characteristics. persistencemarketresearch.com The branched nature of the alcohol contributes to the thermal and oxidative stability of the resulting esters, making them suitable for high-performance applications. researchandmarkets.com
Furthermore, 1-Dodecanol, 2-hexyl- is a key starting material for the synthesis of polyols. These polyols, characterized by multiple hydroxyl groups, are fundamental monomers in the production of various polymers, including polyesters and polyurethanes. The incorporation of the branched structure of 2-hexyldecanol into the polymer backbone can influence properties such as solubility, viscosity, and thermal stability.
The synthesis of these derivatives often involves well-established chemical transformations. The Guerbet reaction, which is the primary industrial method for producing 2-hexyldecanol itself, involves the self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst. google.com This process can be adapted to produce a range of Guerbet alcohols with varying chain lengths and branching. google.com Subsequent esterification with carboxylic acids or reaction with other monomers allows for the creation of a wide array of specialty esters and polyols tailored for specific polymer applications. aocs.org
Table 1: Synthesis of 1-Dodecanol, 2-hexyl- via the Guerbet Reaction
| Reactants | Catalyst | Temperature | Yield | Reference |
| 1-Octanol (B28484) and 1-Decanol | Potassium Hydroxide (B78521) and Nickel | 230-250 °C | >90% | chemicalbook.com |
Precursor in Flavor, Fragrance, and Specialty Chemical Synthesis
Beyond polymers, 1-Dodecanol, 2-hexyl- serves as a precursor in the synthesis of various specialty chemicals, including those used in the flavor and fragrance industry. atamanchemicals.comnih.gov While not typically a fragrance ingredient itself, its derivatives can possess unique olfactory properties. nih.gov The esterification of 2-hexyldecanol with short-chain fatty acids can yield esters with desirable sensory characteristics. google.com
The compound is also a valuable intermediate in the broader chemical industry for creating a range of other specialty molecules. persistencemarketresearch.com Its ability to act as a solvent and its compatibility with both polar and non-polar substances make it a versatile starting point for complex syntheses. atamanchemicals.compersistencemarketresearch.com The synthesis of these specialty chemicals often involves leveraging the reactivity of the hydroxyl group to introduce new functional groups and build more complex molecular architectures. For example, it can be a starting material for the production of Guerbet acids through oxidation. aocs.org
Role in Surfactant and Emulsifier Systems Research
The amphiphilic nature of 1-Dodecanol, 2-hexyl-, with its hydrophobic alkyl chains and hydrophilic hydroxyl group, makes it a subject of significant interest in the research and development of surfactant and emulsifier systems. atamanchemicals.com Its branched structure plays a crucial role in its surface activity and aggregation behavior.
Structure-Function Relationships in Micelle Formation and Surface Activity
The branched structure of 1-Dodecanol, 2-hexyl- significantly influences its behavior at interfaces and its ability to form micelles in solution. Compared to its linear counterparts, the branching in Guerbet alcohols like 2-hexyldecanol can lead to different packing arrangements at interfaces, affecting the critical micelle concentration (cmc) and the geometry of the resulting aggregates. researchgate.net Research in this area explores how modifications to the alkyl chain length and branching affect surface tension reduction, emulsification efficiency, and the stability of micelles. atamanchemicals.comresearchgate.net These fundamental studies are critical for designing surfactants with tailored properties for specific applications. For instance, the presence of branched chains can increase the area per molecule at an interface, which can be advantageous in certain formulations. researchgate.net
Development of Advanced Detergent and Cleaning Formulations
Research in this area focuses on formulating detergents that are effective in a variety of conditions, including cold water washing. google.comgoogle.com The branched structure of 2-hexyldecanol can enhance the solubility and performance of surfactants in complex formulations. google.com For example, polyoxyethylene isocetylether, derived from a branched primary alcohol like 2-hexyldecanol, is a preferred non-ionic surfactant in some emulsion systems. google.com The use of such branched-chain surfactants can lead to the development of highly effective and specialized cleaning agents for both household and industrial use. atamankimya.comepa.gov
Lubricant and Plasticizer Research
The distinct molecular architecture of 1-Dodecanol, 2-hexyl-, a type of Guerbet alcohol, has led to significant research into its application as a high-performance lubricant and a versatile plasticizer. persistencemarketresearch.comresearchandmarkets.com
In the realm of lubricants, the branched structure of 2-hexyldecanol imparts excellent thermal and oxidative stability, making it a valuable component in the formulation of synthetic oils and greases. researchandmarkets.com These properties are crucial for applications in high-temperature environments where long-lasting performance and reduced friction are essential. researchandmarkets.com Research has shown that Guerbet alcohols can enhance the viscosity control and extend the lifespan of mechanical components. researchandmarkets.com They are utilized in various industrial lubricants, including those for metalworking and automotive applications. persistencemarketresearch.comdataintelo.com
Table 2: Industrial Applications of 1-Dodecanol, 2-hexyl-
| Application | Function | Key Property | References |
| Lubricants | Base oil, Additive | Thermal and oxidative stability, Viscosity control | persistencemarketresearch.comresearchandmarkets.comnih.gov |
| Plasticizers | Plasticizer for polymers | Enhances flexibility and durability | persistencemarketresearch.comresearchandmarkets.com |
| Surfactants | Intermediate, Co-surfactant | Branched structure, Surface activity | atamanchemicals.comatamanchemicals.comgoogle.com |
| Specialty Chemicals | Precursor | Versatile chemical intermediate | atamanchemicals.compersistencemarketresearch.comaocs.org |
Branched Structure Influence on Rheological Properties and Low-Temperature Performance
The unique branched structure of 1-Dodecanol, 2-hexyl-, a type of Guerbet alcohol, significantly influences its rheological, or flow, properties and performance at low temperatures. Unlike their linear counterparts, the branching in 1-Dodecanol, 2-hexyl- disrupts the ability of the molecules to pack closely together. This molecular arrangement results in a lower melting point, making it easier to handle and work with than traditional linear C18 alcohols. thegoodscentscompany.com
This characteristic is particularly advantageous in applications requiring fluidity at reduced temperatures. For instance, structural adhesives formulated with branched alkanolamines, a category that includes derivatives of 1-Dodecanol, 2-hexyl-, have shown improved performance at temperatures as low as -40°C and even down to -70°C. google.com The branching helps to maintain flexibility and impact resistance in the cured adhesive, preventing the brittleness that can occur with linear chain molecules at such low temperatures. google.com
Research into the dielectric relaxation of long-chain glass-forming monohydroxy alcohols, including the related compound 2-hexyl-1-decanol (B30547), has provided deeper insights into their low-temperature behavior. lookchem.comresearchgate.net Studies have shown that external shear can accelerate both structural and Debye relaxations in these alcohols, a feature that is not fully explained by current models. arxiv.org This behavior highlights the complex interplay between molecular architecture and the response to external forces at low temperatures.
Interactive Data Table: Comparison of Physical Properties
| Property | 1-Dodecanol, 2-hexyl- (Branched) | Linear C18 Alcohol (e.g., Stearyl Alcohol) |
| Melting Point | Low (-10°C) thegoodscentscompany.com | High (~59°C) |
| Low-Temperature Fluidity | Excellent | Poor (Solidifies) |
| Molecular Packing | Disrupted | Ordered |
Formulations for Enhanced Industrial Applications
The distinct properties of 1-Dodecanol, 2-hexyl- make it a valuable component in a variety of industrial formulations. Its low melting point and excellent solvency have led to its use as a base alcohol in the synthesis of other chemicals through processes like esterification, ethoxylation, and propoxylation. thegoodscentscompany.com The resulting downstream products often exhibit unique functional characteristics. thegoodscentscompany.com
In the realm of industrial cleaning and detergents, the hydrophobic nature of 1-Dodecanol, 2-hexyl- makes it an effective solvent and surfactant. It is also employed as an emulsifier and lubricant in various industrial settings. cymitquimica.com For example, it is a component in the production of epoxy adhesives used for metal-to-metal bonding in the automotive industry, contributing to the durability and temperature resistance of the final product. google.com Furthermore, it is considered for use in cosmetic and pharmaceutical preparations due to its emollient properties. cymitquimica.comgoogle.com
A significant industrial application lies in its role in the synthesis of other valuable chemicals. For instance, it can be reacted with polycarboxylic acids to form mixtures of additive compounds for various uses. google.com The Guerbet reaction, which is the primary industrial method for producing 1-Dodecanol, 2-hexyl-, involves the condensation of two smaller alcohol molecules, such as octanol (B41247) and decanol (B1663958), and can achieve yields greater than 90%. chemicalbook.com
Applications as a Specialty Solvent in Chemical Processes
Solvation Behavior in Organic and Aqueous Systems
1-Dodecanol, 2-hexyl- exhibits distinct solvation behavior owing to its molecular structure. The long, branched hydrocarbon chain imparts significant hydrophobic (water-repelling) character, making it highly soluble in organic solvents while having limited solubility in water. cymitquimica.com The presence of the hydroxyl (-OH) group introduces a degree of polarity, but the dominant feature is its nonpolar nature. cymitquimica.com
This dual character is crucial in understanding its interactions in different chemical environments. In aqueous systems, the solubility of long-chain alcohols like 1-dodecanol is very low. acs.org The hydrophobic effect drives the aggregation of such molecules to minimize contact with water. acs.org Conversely, in organic, nonpolar environments, its long alkyl chains allow for effective solvation of other nonpolar molecules.
The study of alcohol solvation is a complex field. For example, research on the solvation of organic compounds in aqueous environments highlights the asymmetry in mutual solubilities between alkanes and water. acs.org While the solubility of alkanes in water is extremely low, water has a higher solubility in the alkane-rich phase. acs.org This principle is relevant to the behavior of 1-Dodecanol, 2-hexyl- in mixed solvent systems.
Use in Extraction and Purification Methodologies (e.g., for dyes and other chemicals)
The solvent properties of 1-Dodecanol, 2-hexyl- make it a useful tool in various extraction and purification processes. Its ability to dissolve nonpolar compounds makes it a candidate for extracting such substances from aqueous solutions or solid matrices. For instance, it is an excellent solvent for colors applied to glassware. guidechem.com
In analytical chemistry, a related branched alcohol, 2-hexyl-1-decanol, is used as an organic solvent for the extraction of non-polar acidic drugs from human plasma. lookchem.com This is achieved through a technique called parallel artificial liquid membrane extraction (PALME), which facilitates the efficient separation of target compounds from complex biological samples. lookchem.com
Furthermore, research has pointed to the use of functionalized ionic liquids in dispersive liquid-liquid microextraction for the selective extraction of emerging contaminants from water samples, a process where the principles of solvation and partitioning are key. thegoodscentscompany.com While not directly mentioning 1-Dodecanol, 2-hexyl-, this research highlights the ongoing development of advanced extraction methodologies where solvents with specific properties are crucial.
Emerging Roles in Biofuel and Energy Research
Octane (B31449) Enhancement in Fuel Blends
There is growing interest in using biomass-derived alcohols as components in fuel blends to improve performance and reduce reliance on fossil fuels. 1-Dodecanol, 2-hexyl- is considered a high-octane fuel with a calorific value similar to that of gasoline. guidechem.com The research octane number (RON) is a key metric for a fuel's ability to resist knocking in an engine, and higher RON values are generally desirable.
The synthesis of dodecanol (B89629) from renewable sources like lignocellulose is an active area of research. researchgate.net These bio-derived alcohols can then be blended into conventional fuels. google.comresearchgate.net The dehydration of long-chain alcohols to produce ethers is another avenue being investigated to create diesel additives. escholarship.org
Sustainability Aspects of Bio-derived Fuel Components
The transition towards a sustainable energy future has intensified research into renewable alternatives to petroleum-derived fuels. Bio-derived alcohols, particularly long-chain and branched varieties like 1-Dodecanol, 2-hexyl-, represent a promising class of compounds for advanced biofuels and fuel additives. Their sustainability is critically evaluated through their production pathways from renewable resources, life cycle environmental impact, and potential for integration into existing biorefinery concepts.
A primary pathway to producing 1-Dodecanol, 2-hexyl- and other so-called Guerbet alcohols from renewable sources is through the Guerbet reaction, which converts lower-molecular-weight linear alcohols into higher-molecular-weight branched alcohols. unibo.it Bioethanol, readily produced from the fermentation of lignocellulosic biomass, serves as a key feedstock for this process, positioning these higher alcohols as second-generation biofuels. unibo.itresearchgate.net The ability to use feedstocks derived from non-food biomass or even waste, such as wine waste, further enhances the sustainability profile of the resulting fuel components. unibo.itacs.org
Research is actively focused on optimizing the catalytic systems for the Guerbet reaction to improve its environmental and economic viability. unibo.it The development of more efficient and selective catalysts, including both homogeneous and heterogeneous systems, aims to lower reaction temperatures, reduce energy consumption, and minimize the formation of byproducts. unibo.itresearchgate.netacs.org For instance, studies have explored various ruthenium, manganese, and copper-based catalysts to enhance the conversion of ethanol (B145695) to butanol and other higher alcohols. unibo.itresearchgate.netacs.org The ultimate goal is to develop robust, scalable, and cost-effective processes that can be seamlessly integrated into future biorefineries, contributing to a circular economy by transforming renewable feedstocks and waste streams into valuable, low-carbon fuel components. unibo.it
Research Findings on Catalytic Conversion of Bioethanol to Higher Alcohols
The efficiency of converting bioethanol to higher alcohols, a key step in producing sustainable fuel components like the precursors to 1-Dodecanol, 2-hexyl-, is highly dependent on the catalytic system employed. The following table summarizes findings from various research efforts.
| Catalyst System | Feedstock | Key Findings | Reference |
|---|---|---|---|
| Homogeneous Ruthenium-based bifunctional catalyst with NaOEt or NaOH co-catalyst | Ethanol from wine waste | Achieved up to 46% ethanol conversion with an overall selectivity to higher alcohols of 91%. The NaOH co-catalyst proved to be better from an environmental (LCA) perspective. | acs.org |
| Manganese diphosphine complex with NaOEt co-catalyst | Ethanol | Demonstrated moderate activity, reaching a 15.5% ethanol conversion with a 4.8% butanol yield and 0.34% C6 alcohols yield at 150 °C. | unibo.it |
| Ionic ruthenium cyclopentadienone complex with p-benzoquinones as co-catalysts | Bio-ethanol | Boosted conversion up to 88% and yield of butanol and higher alcohols up to 85% (overall selectivity 97%). The co-catalyst prevents side reactions. | unibo.it |
| Mixed oxides from modified hydrotalcites (Cu-MgAl(O) and CuLa-MgAl(O)) | Ethanol | Cu-MgAl(O) achieved 62% selectivity for 1-butanol (B46404) and 10% for 1-hexanol. Adding Lanthanum (CuLa-MgAl(O)) shifted selectivity towards longer-chain alcohols, reaching 41.7% for 1-hexanol. | researchgate.net |
The branched structure of Guerbet alcohols like 1-Dodecanol, 2-hexyl- may also influence their environmental fate and transport compared to their linear counterparts. Studies indicate that it is readily biodegradable, which is a positive attribute for a biofuel component, minimizing its persistence in the environment in case of a spill. tennantsdistribution.com Furthermore, these bio-derived alcohols can be converted into ethers, which are valuable as diesel additives that can improve combustion and reduce emissions. escholarship.org
Advanced Analytical Techniques for Characterization and Quality Assurance of 1 Dodecanol, 2 Hexyl
Chromatographic Separations and Quantitative Analysis
Chromatographic techniques are fundamental in separating 1-Dodecanol (B7769020), 2-hexyl- from starting materials, by-products, and other impurities, allowing for accurate quantitative assessment.
Gas chromatography (GC) is a primary method for determining the purity and composition of 1-Dodecanol, 2-hexyl-. tcichemicals.com The technique is widely used to monitor the progress of its synthesis, such as the Guerbet reaction of octanol (B41247) and decanol (B1663958), where it can track the consumption of reactants and the formation of the desired product to determine reaction yield, which can exceed 90%. chemicalbook.com Commercial products are often assayed by GC, with purities typically specified at levels such as >97.0%. tcichemicals.comscbt.com
The selection of GC parameters is critical for achieving accurate and reproducible results. This includes the choice of the capillary column, carrier gas, and temperature program. For instance, a common approach involves using a non-polar column, like one with a DB-5 stationary phase, with helium as the carrier gas and a temperature ramp program to ensure the effective separation of the high-boiling point alcohol from other volatile components. nist.gov The flame ionization detector (FID) is commonly used for quantitative analysis in these applications due to its robust response to hydrocarbons. cloudfront.net
Below is a table summarizing typical GC conditions used for the analysis of long-chain alcohols like 1-Dodecanol, 2-hexyl-.
Table 1: Example Gas Chromatography (GC) Parameters for Analysis
| Parameter | Value/Type | Source |
|---|---|---|
| Column | SH Rxi 5MS Sill (30 m x 0.25 mm; 0.25 µm) | nih.gov |
| Carrier Gas | Helium | nih.govnoaa.govnih.gov |
| Column Flow Rate | 1.0 - 1.72 mL/min | nih.govshimadzu.com |
| Oven Program | Initial 80°C (2 min), ramp 5°C/min to 150°C (5 min), ramp to 280°C (5 min) | nih.gov |
| Injection Mode | Split | shimadzu.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | cloudfront.net |
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. shimadzu.com It is indispensable for the unambiguous structural identification of 1-Dodecanol, 2-hexyl- and for the detection and characterization of trace-level impurities that may be present in the final product or as by-products of synthesis. nih.govshimadzu.com
In the analysis of complex mixtures, such as extracts from natural products or reaction mixtures, GC-MS can identify dozens of compounds. nih.gov For example, 1-Dodecanol, 2-hexyl- has been identified as a component in bio-oils extracted from plant seeds. nih.gov During quality control, GC-MS methods are used to screen for regulated impurities. shimadzu.com The use of a fast automated scan/SIM type (FASST) analysis can facilitate the identification of compounds other than the primary listed impurities. shimadzu.com Potential impurities in synthetic 1-Dodecanol, 2-hexyl- could include unreacted starting alcohols (e.g., 1-octanol (B28484) and 1-decanol), aldehydes, or other isomeric branched alcohols formed during the Guerbet reaction. chemicalbook.comuspnf.com
Table 2: Potential Impurities in 1-Dodecanol, 2-hexyl- Synthesis
| Compound Name | Formula | Role |
|---|---|---|
| 1-Octanol | C₈H₁₈O | Starting Material |
| 1-Decanol | C₁₀H₂₂O | Starting Material |
| 2-Octyldecanal | C₁₈H₃₆O | Aldehyde Intermediate |
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic methods provide detailed information about the molecular structure of 1-Dodecanol, 2-hexyl-, serving as a crucial tool for structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the precise molecular structure of 1-Dodecanol, 2-hexyl-. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. guidechem.comspectrabase.com
The ¹H NMR spectrum of 2-Hexyl-1-decanol (B30547) shows characteristic signals that confirm its structure. guidechem.com For instance, a multiplet corresponding to the two protons of the -CH₂OH group appears, while the single proton on the branched carbon (-CH-) also gives a distinct signal. The overlapping signals of the numerous methylene (B1212753) (-CH₂) groups in the long alkyl chains form a broad multiplet, and the terminal methyl (-CH₃) groups appear as a triplet.
Table 3: ¹H NMR Spectral Data for 2-Hexyl-1-dodecanol (B1181050)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |
|---|---|---|---|
| ~3.54 | d | -CH ₂OH | chemicalbook.com |
| ~1.46 | m | -CH (CH₂OH) | chemicalbook.com |
| ~1.20-1.38 | m | -(CH ₂)n- | chemicalbook.com |
¹³C NMR spectral data is also available and provides complementary information, showing distinct signals for the carbon of the primary alcohol group (~65 ppm), the branched methine carbon (~40 ppm), and the various carbons of the alkyl chains. spectrabase.comnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-Dodecanol, 2-hexyl- displays a prominent broad absorption band characteristic of the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Strong absorptions corresponding to C-H stretching of the alkyl chains are observed around 2850-2960 cm⁻¹. nih.govnist.gov
Mass Spectrometry (MS), particularly when coupled with GC, provides the molecular weight and valuable fragmentation data for structural confirmation. nih.gov Under electron ionization (EI), 1-Dodecanol, 2-hexyl- undergoes characteristic fragmentation. While the molecular ion peak (M⁺) at m/z 270 may be weak or absent, prominent fragment ions are observed. spectrabase.comcymitquimica.com Key fragments often result from the cleavage of C-C bonds adjacent to the oxygen atom and within the branched alkyl chains. The NIST Mass Spectrometry Data Center lists top peaks at m/z 57, 55, and 43 for 2-Hexyl-1-decanol, which are characteristic of alkyl fragments. nih.gov
Table 4: Key Mass Spectrometry (EI) Data for 2-Hexyl-1-decanol
| m/z Value | Interpretation | Source |
|---|---|---|
| 270 | Molecular Ion (C₁₈H₃₈O)⁺ | spectrabase.comcymitquimica.com |
| 57 | Prominent Fragment Ion (e.g., C₄H₉⁺) | nih.gov |
| 55 | Prominent Fragment Ion (e.g., C₄H₇⁺) | nih.gov |
Purity and Performance Metrics in Research Synthesis
In a research and synthesis context, the purity and performance metrics for 1-Dodecanol, 2-hexyl- are rigorously evaluated using the analytical techniques described above. The primary metric for the success of a synthesis is the reaction yield, which is often monitored and quantified by GC analysis. chemicalbook.com A yield of over 90% is considered efficient for the Guerbet synthesis of this alcohol. chemicalbook.com
Purity is a critical performance metric, typically expressed as a percentage assay determined by GC. tcichemicals.comsigmaaldrich.com For most applications, a purity of 97% or higher is expected. tcichemicals.comscbt.comsigmaaldrich.com The absence or low level of specific impurities, such as unreacted starting materials or undesired side-products, is verified by GC-MS. shimadzu.com The combination of chromatographic and spectroscopic data provides a complete profile of the synthesized material, confirming its identity, purity, and quality, ensuring it is suitable for its intended use in research or as a precursor for other chemical products. thegoodscentscompany.comguidechem.com
Assessment of Unsaturation via Iodine Value (IV)
The Iodine Value (IV) is a measure of the degree of unsaturation in a chemical substance, representing the mass of iodine in grams that is consumed by 100 grams of the substance. For 1-Dodecanol, 2-hexyl-, a saturated alcohol, the theoretical Iodine Value is zero. However, during its synthesis via the Guerbet reaction, side reactions can lead to the formation of unsaturated by-products. google.com Therefore, the IV serves as a crucial quality parameter, with a lower value indicating higher purity and a more complete reaction.
The determination of the Iodine Value is typically carried out using methods such as the Wijs method, which involves the reaction of the sample with an iodine monochloride solution. nih.govbiomedpharmajournal.org The excess iodine monochloride is then reacted with potassium iodide to liberate iodine, which is subsequently titrated with a standard solution of sodium thiosulfate. nih.gov The difference between a blank titration and the sample titration is used to calculate the amount of iodine that reacted with the unsaturated compounds in the sample. nih.gov
Research and industrial data have shown that the choice of catalyst and reaction conditions in the Guerbet synthesis of 1-Dodecanol, 2-hexyl- has a significant impact on the resulting Iodine Value. For instance, processes utilizing certain copper-nickel catalysts have been shown to produce 2-hexyl-1-decanol with a low IV of 1.6, indicating a high degree of saturation and purity. google.com In contrast, the use of other catalyst systems, such as copper chromite, can result in higher IV values, suggesting a greater presence of unsaturated impurities. google.com
Table 1: Iodine Value of 1-Dodecanol, 2-hexyl- Produced with Different Catalysts
| Catalyst System | Iodine Value (g I₂/100g) | Reference |
| Copper-Nickel Catalyst | 1.6 | google.com |
| Copper Chromite Catalyst | 7.5 | google.com |
| Unsupported Copper-Nickel | 1.6 |
This table presents data on the Iodine Value of 1-Dodecanol, 2-hexyl- synthesized using various catalyst systems, illustrating the impact of the catalyst on the level of unsaturation.
Quantification of Residual Aldehyde Impurities
Residual aldehyde impurities in 1-Dodecanol, 2-hexyl- are primarily by-products of the Guerbet reaction, which proceeds through an aldehyde intermediate. epo.orgrsc.org The presence of these aldehydes is undesirable as they can lead to color and odor issues, and can also indicate an incomplete reaction or suboptimal process conditions. google.com Therefore, the accurate quantification of residual aldehydes is a critical aspect of quality assurance for this alcohol.
Several analytical methods can be employed for the quantification of aldehyde impurities. These can include titrimetric methods or, for greater sensitivity and specificity, chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often involving a derivatization step to enhance detection. The selection of the analytical method can depend on the expected concentration of the aldehydes and the required level of precision.
Innovations in the Guerbet process have focused on minimizing the formation of these aldehyde by-products and on methods to reduce their concentration in the final product. google.com For example, the post-reaction addition of certain alcohols, like isopropanol, has been shown to effectively reduce the level of aldehyde contaminants. google.com The concentration of residual aldehydes is often reported in parts per million (ppm).
Table 2: Residual Aldehyde Concentration in 1-Dodecanol, 2-hexyl- Under Various Catalytic Conditions
| Catalyst System | Aldehyde Concentration (ppm) | Reference |
| Copper-Nickel Catalyst | 122 | google.com |
| Copper Chromite Catalyst | 1320 | |
| Unsupported Copper-Nickel | 189 |
This table showcases the concentration of residual aldehyde impurities in 1-Dodecanol, 2-hexyl- produced with different catalysts, highlighting the influence of the catalyst on the final purity of the product.
Environmental Footprint and Sustainable Production of 1 Dodecanol, 2 Hexyl
Green Chemistry Principles in Synthesis Design
The synthesis of 1-Dodecanol (B7769020), 2-hexyl-, primarily achieved through the Guerbet reaction, is being re-evaluated through the lens of green chemistry. The goal is to develop safer, more efficient, and environmentally benign processes.
Catalyst Recycling and Lifetime Studies
The Guerbet reaction traditionally utilizes catalysts that can be both homogeneous and heterogeneous. A key aspect of making this process greener is the ability to recycle these catalysts, which minimizes waste and reduces costs.
Heterogeneous catalysts , such as metal oxides and supported transition metals, are advantageous as they can be more easily separated from the reaction mixture and potentially reused. nih.govgoogle.com For instance, nickel-based heterogeneous catalysts are preferred for producing higher molecular weight Guerbet alcohols like 1-Dodecanol, 2-hexyl-, in part because they facilitate product separation. google.com Research into the stability and reactivation of catalysts is ongoing. Some insoluble lead catalysts used in Guerbet syntheses have shown remarkable physical stability and can be reactivated for recycling by sintering. researchgate.net However, other catalysts, like lead oxides, may agglomerate under reaction conditions, complicating their recycling. researchgate.net
Homogeneous catalysts , while often exhibiting high activity and selectivity, present challenges in separation and recycling. nih.gov Efforts are being made to immobilize these catalysts on solid supports to combine the high efficiency of homogeneous catalysis with the ease of separation characteristic of heterogeneous systems. nih.gov
The lifetime of a catalyst is critical to the economic viability and environmental impact of the process. Catalyst deactivation can occur through various mechanisms, and understanding these is key to extending the catalyst's operational life. For example, in the upgrading of ethanol (B145695) using a ruthenium-based catalyst, a deactivation pathway involving the formation of a stable hydrido-carbonyl complex has been identified. epo.org
Table 1: Comparison of Catalyst Types in Guerbet Synthesis
| Catalyst Type | Advantages | Disadvantages | Recycling Potential |
| Heterogeneous | Easy separation, potential for reuse. nih.govgoogle.com | Can lead to a wider variety of products. google.com | Generally good; can be reactivated by methods like sintering. researchgate.net |
| Homogeneous | High activity and selectivity. nih.gov | Difficult to separate from the reaction mixture. nih.gov | Challenging; immobilization on supports is a key research area. nih.gov |
Waste Minimization and Atom Economy in Industrial Processes
A core principle of green chemistry is the minimization of waste. epa.gov The concept of atom economy , developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final product. google.comcymitquimica.com An ideal reaction has a 100% atom economy.
The Guerbet condensation of two alcohol molecules to form a larger alcohol, such as the synthesis of 1-Dodecanol, 2-hexyl-, produces water as the primary byproduct. thegoodscentscompany.com While this represents a relatively high atom economy compared to reactions that generate more substantial waste streams, there is still room for improvement by optimizing reaction conditions to minimize side reactions and the formation of unwanted byproducts. google.com
Industrial processes for producing Guerbet alcohols aim for high conversion and selectivity to reduce waste. For example, historical methods for synthesizing 1-Dodecanol, 2-hexyl- from octanol (B41247) and decanol (B1663958) using potassium hydroxide (B78521) and nickel catalysts reported yields exceeding 90%, indicating a highly efficient process with minimal waste. chemicalbook.com Modern approaches continue to refine catalyst systems and reaction conditions to further enhance efficiency and reduce the environmental footprint. google.com
Strategies for waste minimization in the synthesis of 1-Dodecanol, 2-hexyl- include:
Optimizing reaction conditions to maximize the yield of the desired product. mdpi.com
Using highly selective catalysts to prevent the formation of byproducts. google.com
Recycling unreacted starting materials and catalysts. nih.gov
Choosing solvents that are environmentally benign and can be easily recycled. epa.gov
Research on Renewable Feedstocks and Biorefinery Integration
The shift from petrochemical feedstocks to renewable resources is a cornerstone of sustainable chemical production.
Utilization of Biomass-Derived Precursors
1-Dodecanol, 2-hexyl- can be produced from starting alcohols that are derived from biomass. epo.orggoogle.com These bio-alcohols, such as ethanol and butanol, can be produced through the fermentation of sugars obtained from lignocellulosic biomass, like agricultural and wood waste. researchgate.netthegoodscentscompany.commdpi.com The use of such renewable precursors significantly reduces the carbon footprint of the final product, as the carbon is sourced from atmospheric CO2 fixed by plants. google.comgoogle.com
The integration of Guerbet alcohol production into a biorefinery concept is a promising strategy. A biorefinery is a facility that converts biomass into a spectrum of products, including fuels, chemicals, and power, analogous to a petroleum refinery. In this model, bio-alcohols produced from biomass can be upgraded to higher-value chemicals like 1-Dodecanol, 2-hexyl-. epo.org
Biocatalysis for Sustainable Production
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. These processes typically operate under mild conditions of temperature and pressure, reducing energy consumption and the formation of byproducts.
While specific research on the direct biocatalytic production of 1-Dodecanol, 2-hexyl- is not widely documented, the principles of biocatalysis can be applied to the key steps of the Guerbet reaction. Enzymes such as alcohol dehydrogenases could potentially be used for the initial dehydrogenation of the starting alcohols to aldehydes. Subsequent enzymatic steps could then facilitate the aldol (B89426) condensation and hydrogenation steps.
The development of robust enzymes and microbial strains capable of performing these transformations efficiently is an active area of research. The advantages of a biocatalytic route would include:
High specificity, leading to fewer byproducts.
Mild reaction conditions, saving energy.
Use of renewable and biodegradable catalysts.
Reduced environmental impact compared to metal-based catalysts.
Life Cycle Assessment (LCA) Studies for Production Pathways
However, LCAs have been conducted for its potential bio-based precursors, such as ethanol. These studies show that bio-based ethanol can offer a significant reduction in greenhouse gas emissions compared to its fossil-based counterpart, especially when the energy for the production process is derived from biomass. researchgate.netresearchgate.net For instance, one study found that the net global warming potential of bioethanol from poplar biomass can even be slightly negative.
An LCA for 1-Dodecanol, 2-hexyl- would need to consider the following stages:
Raw material acquisition: The environmental impact of producing the starting alcohols, whether from fossil fuels or biomass. For biomass, this would include land use, water consumption, and fertilizer use. researchgate.net
Manufacturing: The energy consumption, catalyst use, solvent use, and waste generation during the Guerbet synthesis process.
Product use and disposal: The environmental fate and impact of 1-Dodecanol, 2-hexyl- after its use.
The findings from LCAs of related bio-based chemicals suggest that a production pathway for 1-Dodecanol, 2-hexyl- based on renewable feedstocks and green chemistry principles would likely have a more favorable environmental profile than traditional petrochemical routes.
Future Research Directions and Unexplored Avenues for 1 Dodecanol, 2 Hexyl
Novel Synthetic Methodologies
The traditional synthesis of 1-Dodecanol (B7769020), 2-hexyl- relies on the Guerbet reaction, which typically requires harsh conditions, including high temperatures and strong bases. wikipedia.org Future research is actively exploring more sustainable and efficient synthetic routes.
Advanced Catalytic Systems: A significant area of investigation is the development of novel catalyst systems that can operate under milder conditions. Recent advancements have seen the exploration of transition metal catalysts beyond traditional nickel, such as ruthenium, iridium, and manganese complexes, which have shown promise in improving reaction efficiency and selectivity. researchgate.net For instance, certain iridium complexes have been shown to catalyze the Guerbet reaction effectively. google.com The use of mixed carbon length fatty alcohols as feedstocks is also being explored to produce a distribution of Guerbet alcohols with potentially superior properties for specific applications. circular-chemical.org
Biocatalytic and Chemoenzymatic Synthesis: A particularly promising future direction is the use of biocatalysis, employing either isolated enzymes or whole-cell microorganisms to catalyze the synthesis. researchgate.net This approach offers the potential for high selectivity and operation under mild, environmentally benign conditions. Chemoenzymatic synthesis, which combines traditional chemical steps with enzymatic reactions, is another innovative strategy being developed. exxonmobilchemical.com For example, a process could involve an initial chemical step to produce a precursor that is then converted to 1-Dodecanol, 2-hexyl- using an engineered enzyme. The techno-economic feasibility of such biocatalytic processes is a critical aspect of ongoing research. nih.govmdpi.comfrontiersin.org
Discovery of New Biological Activities
While 1-Dodecanol, 2-hexyl- is known for its antimicrobial properties, its full range of biological activities remains largely unexplored. Future research is expected to delve deeper into its therapeutic and bioactive potential.
Unexplored Therapeutic Potential: Long-chain alcohols have been investigated for various therapeutic applications, including the treatment of essential tremor. global.dnp Initial studies on related compounds provide a foundation for exploring the specific neurological or physiological effects of 1-Dodecanol, 2-hexyl-. Furthermore, a crude cell-free extract containing 1-Dodecanol, 2-hexyl- has demonstrated anticancer activity against triple-negative breast cancer cells by inducing apoptosis, suggesting a potential, yet unconfirmed, role in oncology research. nih.gov Another interesting avenue is its role in the degradation of mucin by Pseudomonas aeruginosa, which could have implications for understanding and potentially modulating bacterial virulence in certain infections. drugbank.com
In Silico Screening and Target Identification: The use of computational methods, such as in silico screening, can accelerate the discovery of new biological targets for 1-Dodecanol, 2-hexyl- and other long-chain branched alcohols. nih.govasm.org By predicting the binding affinity of the compound to various proteins and receptors, researchers can identify promising therapeutic areas for further experimental validation.
Advanced Material Applications
The unique molecular structure of 1-Dodecanol, 2-hexyl-, with its branched alkyl chain, makes it an attractive building block for a new generation of advanced materials.
Biodegradable and Stimuli-Responsive Polymers: There is growing interest in using 1-Dodecanol, 2-hexyl- as a monomer or additive in the production of biodegradable polymers. Its incorporation into polymer matrices has been shown to improve biodegradability without significantly compromising mechanical strength, offering a more sustainable alternative to conventional plastics. Another exciting frontier is the development of stimuli-responsive or "smart" polymers. The branched structure of 1-Dodecanol, 2-hexyl- could be leveraged to create polymers that change their properties in response to external stimuli such as temperature or pH. acs.org
High-Performance Lubricants and Surfactants: The low volatility and excellent lubricating properties of Guerbet alcohols make them ideal for formulating high-performance lubricants, especially for applications requiring stability at high temperatures. google.com Future research will likely focus on synthesizing novel derivatives of 1-Dodecanol, 2-hexyl- to create lubricants with enhanced performance characteristics. Similarly, its amphiphilic nature makes it a valuable precursor for a wide range of surfactants with potential applications in detergents, emulsifiers, and nanoemulsions for drug delivery. cymitquimica.comresearchgate.net
Integration into Circular Economy Models
The shift towards a circular economy, which emphasizes the reuse and recycling of materials, presents significant opportunities for specialty chemicals like 1-Dodecanol, 2-hexyl-.
Life Cycle Assessment and Sustainable Feedstocks: A crucial aspect of integrating 1-Dodecanol, 2-hexyl- into a circular economy is conducting thorough life cycle assessments (LCAs) to evaluate its environmental impact from production to disposal. gspchem.comctitool.com A key advantage is the potential to produce it from renewable, bio-based feedstocks, which can significantly reduce its carbon footprint compared to petroleum-derived chemicals.
Recycling and Upcycling Strategies: Research into the chemical recycling of waste products is opening up new avenues for producing valuable chemicals. ctitool.com For instance, innovative processes are being developed to upcycle low-value plastic waste into industrial alcohols through processes like pyrolysis followed by hydroformylation. industryintel.com Such technologies could potentially be adapted to produce Guerbet alcohols, creating a closed-loop system where waste is transformed into a valuable raw material. The development of recyclable and reusable specialty chemicals is a key goal for a more sustainable chemical industry. gspchem.com
Multiscale Modeling and Predictive Design
Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and the design of new compounds with desired functionalities.
Molecular Dynamics and Simulation: Molecular dynamics (MD) simulations are being used to study the behavior of 1-Dodecanol, 2-hexyl- at the molecular level. One study specifically investigated its thermophysical properties, such as liquid density, viscosity, and surface tension, at various temperatures using both experimental methods and MD simulations. acs.org Such simulations provide valuable insights into its behavior at interfaces, which is crucial for its application in surfactants and emulsions. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. These models can be used to predict the ecotoxicity of branched alcohols, helping to assess their environmental impact early in the development process. exxonmobilchemical.comresearchgate.netajol.inforesearchgate.net By understanding the relationship between molecular structure and properties, researchers can engage in the predictive design of novel derivatives of 1-Dodecanol, 2-hexyl- with optimized performance and improved safety profiles. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
